![molecular formula C19H15FN2O3 B4414944 N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B4414944.png)
N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide
描述
N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide, also known as TAK-915, is a small molecule drug that acts as a selective antagonist of the G protein-coupled receptor 40 (GPR40). This receptor is primarily expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion. TAK-915 has been extensively studied for its potential as a treatment for type 2 diabetes mellitus (T2DM).
作用机制
N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide acts as a selective antagonist of the GPR40 receptor. This receptor is primarily expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion. By blocking the activity of this receptor, N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide reduces insulin secretion in response to glucose, which can help to improve glucose tolerance in individuals with T2DM.
Biochemical and Physiological Effects:
N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide has been shown to improve glucose tolerance and increase insulin secretion in animal models of T2DM. Additionally, N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide has been shown to reduce hepatic glucose production, which can help to further improve glucose control in individuals with T2DM.
实验室实验的优点和局限性
One advantage of N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide is its selectivity for the GPR40 receptor, which reduces the potential for off-target effects. However, one limitation of N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide is its relatively short half-life, which may limit its effectiveness as a therapeutic.
未来方向
There are several potential future directions for research on N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide. One area of interest is the development of longer-acting formulations of the drug, which could improve its effectiveness as a therapeutic. Additionally, further studies are needed to fully understand the safety and efficacy of N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide in humans, and to explore its potential as a treatment for other metabolic disorders. Finally, research is needed to identify potential biomarkers that could be used to predict response to N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide treatment.
科学研究应用
N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide has been extensively studied for its potential as a treatment for T2DM. In preclinical studies, N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide has been shown to improve glucose tolerance and increase insulin secretion in animal models of T2DM. These findings have led to the development of N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide as a potential therapeutic for T2DM.
属性
IUPAC Name |
N-[3-[(3-fluorobenzoyl)amino]-4-methylphenyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3/c1-12-7-8-15(21-19(24)17-6-3-9-25-17)11-16(12)22-18(23)13-4-2-5-14(20)10-13/h2-11H,1H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIFFTIDEIZJEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。